LP533401 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

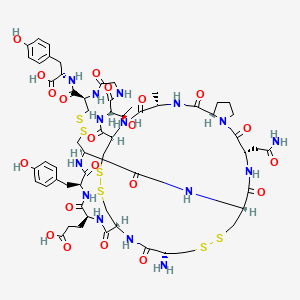

LP-533401 hydrochloride is a chemical compound known for its role as a tryptophan hydroxylase 1 inhibitor. This compound regulates serotonin production in the gut and has been studied for its potential therapeutic applications in various medical conditions, including osteoporosis and pulmonary hypertension .

科学的研究の応用

LP-533401 hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is used to study the role of serotonin in various biological processes, including gut function and bone metabolism.

Medicine: It has been investigated for its potential therapeutic effects in conditions such as osteoporosis, pulmonary hypertension, and leukemia.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery .

作用機序

LP-533401 hydrochloride exerts its effects by inhibiting tryptophan hydroxylase 1, an enzyme responsible for the conversion of tryptophan to serotonin. By blocking this enzyme, the compound reduces serotonin production in the gut, which has downstream effects on various physiological processes. The molecular targets and pathways involved include the serotonin synthesis pathway and its associated receptors .

将来の方向性

LP533401 hcl has shown potential in medical research. For instance, it has been used in studies related to osteoporosis and pulmonary hypertension . In ovariectomized female mice, LP533401 increased bone mass and bone-formation parameters . In transgenic mice with pulmonary hypertension, LP533401 significantly reduced lung and blood 5-HT levels . These findings suggest potential future applications of LP533401 hcl in treating these conditions.

- “Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis” by Yadav VK, Balaji S, Suresh PS, et al .

- “Inhibition of gut- and lung-derived serotonin attenuates pulmonary hypertension in mice” by Abid S, Houssaini A, Chevarin C, et al . These papers provide valuable insights into the potential applications of LP533401 hcl in medical research.

生化学分析

Biochemical Properties

LP533401 hydrochloride interacts with Tph-1, a key enzyme in the synthesis of serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride at a concentration of 1 μM completely inhibited serotonin production . This inhibition is achieved through interactions with residues Tyr235 and Phe241, resulting in a 70% reduction in the activity of recombinant wild-type TPH-1 .

Cellular Effects

LP533401 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways related to serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride completely inhibited serotonin production .

Molecular Mechanism

The molecular mechanism of LP533401 hydrochloride involves its binding to Tph-1, leading to the inhibition of this enzyme and a subsequent decrease in serotonin synthesis . This interaction with Tph-1 involves specific residues (Tyr235 and Phe241), which are crucial for the enzyme’s activity .

Temporal Effects in Laboratory Settings

The effects of LP533401 hydrochloride can change over time in laboratory settings. For instance, in a study involving nephrectomized rats treated with LP533401 at a dose of 30 and 100 mg/kg daily for eight weeks, changes in TDO gene expression affecting the kynurenine pathway activity were observed .

Dosage Effects in Animal Models

In animal models, the effects of LP533401 hydrochloride vary with different dosages. For example, in mice, repeated treatment with LP533401 (30–250 mg/kg per day) led to marked reductions in serotonin content in the gut, lungs, and blood . At a single dose of 250 mg/kg, lung and gut 5-HT contents decreased by 50% .

Metabolic Pathways

LP533401 hydrochloride is involved in the metabolic pathway of serotonin synthesis, where it interacts with the enzyme Tph-1 . By inhibiting Tph-1, LP533401 hydrochloride can affect metabolic flux and serotonin levels .

Transport and Distribution

In rodents, orally administered LP533401 hydrochloride is incapable of crossing the blood-brain barrier . This suggests that the compound is primarily distributed within the gut and lungs, where it exerts its effects .

準備方法

The synthesis of LP-533401 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature.

Industrial production methods for LP-533401 hydrochloride are also proprietary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure consistency and yield. The compound is then purified and formulated for research use .

化学反応の分析

LP-533401 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

類似化合物との比較

LP-533401 hydrochloride is unique in its ability to selectively inhibit tryptophan hydroxylase 1 without crossing the blood-brain barrier. This makes it particularly useful for studying peripheral serotonin production without affecting central nervous system serotonin levels. Similar compounds include:

- Tetrahydropapaverine hydrochloride

- Nepicastat hydrochloride

- Osilodrostat

- Telotristat ethyl

- Rodatristat ethyl

- p-Fluoro-L-phenylalanine .

These compounds also target serotonin synthesis or related pathways but may have different selectivity, potency, and pharmacokinetic properties.

特性

IUPAC Name |

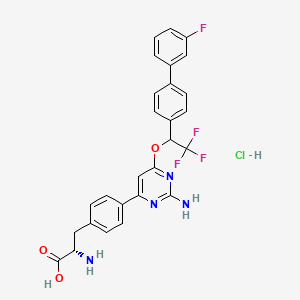

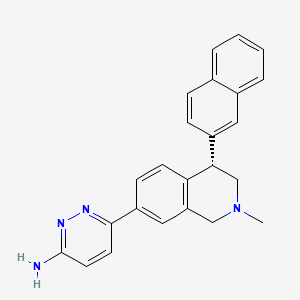

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBWZCUMIXCDPM-CHXZROHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClF4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoic acid](/img/structure/B608562.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)